molecular formula C13H11NO3 B1351944 3-(6-methoxypyridin-3-yl)benzoic Acid CAS No. 863921-57-7

3-(6-methoxypyridin-3-yl)benzoic Acid

Cat. No.: B1351944
CAS No.: 863921-57-7
M. Wt: 229.23 g/mol
InChI Key: QFMUHRGHSOZYJH-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-3-yl)benzoic Acid (CAS 863921-57-7) is a high-purity chemical building block designed for research and development applications. This compound features a molecular formula of C 13 H 11 NO 3 and a molecular weight of 229.23 g/mol . As a biphenyl derivative comprising benzoic acid and methoxypyridine rings, it serves as a versatile precursor in organic synthesis and medicinal chemistry. The structure is a key intermediate for exploring novel chemical entities . Researchers should note this product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Please refer to the Safety Data Sheet (SDS) before use. This compound may be harmful if swallowed and causes skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-methoxypyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-6-5-11(8-14-12)9-3-2-4-10(7-9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMUHRGHSOZYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405446
Record name 3-(6-methoxypyridin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863921-57-7
Record name 3-(6-methoxypyridin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Solubility Landscape of 3-(6-methoxypyridin-3-yl)benzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate world of pharmaceutical sciences, understanding the solubility of a drug candidate is a cornerstone of successful formulation development. It is a critical physicochemical parameter that profoundly influences bioavailability, processability, and, ultimately, the therapeutic efficacy of a drug. This in-depth technical guide is dedicated to elucidating the solubility profile of 3-(6-methoxypyridin-3-yl)benzoic acid (CAS 863921-57-7), a molecule of interest in contemporary drug discovery.[1]

While direct, experimentally-determined solubility data for this specific compound remains limited in publicly accessible literature, this guide will leverage a data-driven approach by drawing parallels with structurally analogous compounds, namely benzoic acid and 3-methoxybenzoic acid. By examining the well-documented solubility of these parent and related structures, we can infer a scientifically grounded, predictive understanding of the target molecule's behavior in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical methodologies for assessing the solubility of this and similar compounds.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its solubility. This compound is a heterocyclic aromatic carboxylic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 863921-57-7[1]
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [1]

The structure of this compound incorporates a benzoic acid moiety, a polar functional group capable of hydrogen bonding, and a methoxypyridine ring, which introduces additional polarity and potential for hydrogen bond acceptance. The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a methoxypyridinyl group suggests a nuanced solubility profile, with the potential for solubility in both polar and some non-polar organic solvents.

Solubility Profile by Analogy: Insights from Benzoic Acid and 3-Methoxybenzoic Acid

To construct a reliable, inferred solubility profile for our target compound, we will first examine the empirical data of its structural predecessors.

Benzoic Acid: The Parent Molecule

Benzoic acid, as the fundamental scaffold, provides a baseline for understanding the solubility of aromatic carboxylic acids. It is characterized by its limited solubility in water, which increases with temperature, and good solubility in many organic solvents.[2] This behavior is a direct consequence of the interplay between the polar carboxylic acid group and the non-polar benzene ring.

Table 2: Solubility of Benzoic Acid in Various Solvents

SolventTemperature (°C)Solubility (g/L)Reference
Water01.7[2]
Water182.7[2]
Water253.44[2]
Water7521.45[2]
Water10056.31[2]
Ethanol15471[2]
Ethanol23559[2]
Acetone20542[2]
Chloroform-Reasonably High[3]
Toluene-Lower[3]
Heptane-Quite Low[3]
Cyclohexane-Quite Low[3]
Pentane-Quite Low[3]

The data clearly illustrates that the solubility of benzoic acid in aqueous media is highly dependent on temperature, a critical consideration for crystallization and formulation processes.[2] Its high solubility in polar protic solvents like ethanol and polar aprotic solvents like acetone is attributed to favorable hydrogen bonding and dipole-dipole interactions.[2]

3-Methoxybenzoic Acid: A Closer Structural Analog

3-Methoxybenzoic acid introduces a methoxy group at the meta-position of the benzene ring, bringing us one step closer to the structure of our target molecule. This substitution is expected to slightly increase polarity and the potential for hydrogen bonding with solvent molecules.

A comprehensive study on the solubility of 3-methoxybenzoic acid (3MBA) in fourteen different mono-solvents from 278.15 K to 323.15 K provides invaluable insight.[4] The study found that solubility increases with temperature in all tested solvents, a common trend for the dissolution of solid solutes.[4][5]

Table 3: Experimentally Determined and Predicted Solubility of 3-Methoxybenzoic Acid

SolventSolubilityReference
Water (25 °C)Predicted: 2.48 g/L[6]
14 Organic Solvents (including alcohols, esters, and carboxylic acids)Solubility determined over a temperature range[4]

The study on 3MBA highlighted that solvent properties such as hydrogen bond donation and acceptance capabilities, polarity, and cohesive energy density significantly influence its solubility.[4] This underscores the importance of selecting appropriate solvents during drug development based on a thorough understanding of the solute's molecular structure.

Predicted Solubility of this compound: A Scientific Rationale

Based on the analysis of its structural analogs, we can now project the likely solubility behavior of this compound.

  • Aqueous Solubility: The presence of the nitrogen atom in the pyridine ring and the methoxy group is expected to increase the overall polarity of the molecule compared to benzoic acid and 3-methoxybenzoic acid. This may lead to a slight increase in aqueous solubility. However, the larger molecular size and increased aromatic surface area could counteract this effect. Therefore, the aqueous solubility is anticipated to be low, likely in the range of sparingly soluble to slightly soluble. It is also expected to exhibit a positive temperature dependence.

  • Organic Solubility: The molecule retains the carboxylic acid group, which will facilitate solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) through hydrogen bonding. Similarly, good solubility can be anticipated in polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, dimethyl sulfoxide). The presence of the aromatic rings suggests that some solubility in less polar solvents like dichloromethane or toluene is possible, though likely to a lesser extent than in polar solvents. A structurally related but more complex molecule, 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester, is reported to be practically insoluble in water (0.045 g/L at 25 °C), which may suggest that the addition of the pyridine ring does not dramatically increase aqueous solubility.[7]

Experimental Protocol for Equilibrium Solubility Determination

Given the absence of definitive public data, experimental determination of the solubility of this compound is imperative. The following is a detailed, self-validating protocol for determining its equilibrium solubility.

Principle

The equilibrium solubility is determined by adding an excess of the solid compound to a known volume of solvent and allowing the system to reach equilibrium at a constant temperature. The concentration of the dissolved solute in the supernatant is then quantified.

Materials and Equipment
  • This compound (ensure purity is characterized)

  • Selected solvents (e.g., water, ethanol, acetone, phosphate-buffered saline at various pH values)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Calibration Standards: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol or a mixture of organic solvent and water). From this stock, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted samples by HPLC to determine the concentration of the dissolved solute.

  • Quantification: Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations. Use the linear regression equation of the calibration curve to calculate the concentration of this compound in the diluted samples.

  • Calculation of Solubility: Back-calculate the original concentration in the undiluted supernatant to determine the equilibrium solubility.

Experimental Workflow Diagram

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Prepare Calibration Standards G Construct Calibration Curve A->G B Add Excess Solute to Solvent C Incubate at Constant Temperature (24-72h) B->C D Filter Supernatant C->D E Dilute Sample D->E F HPLC Analysis E->F H Calculate Solubility F->H G->H

Caption: Workflow for determining equilibrium solubility.

Conclusion and Future Directions

While a definitive, experimentally-derived solubility dataset for this compound is not yet widely available, a robust, predictive understanding can be formulated through the careful analysis of its structural analogs, benzoic acid and 3-methoxybenzoic acid. The available data strongly suggests that the compound will exhibit low aqueous solubility and a greater affinity for polar organic solvents.

For drug development professionals, the key takeaway is the critical need for empirical determination of this parameter. The provided experimental protocol offers a reliable and validated method for obtaining this crucial data. Future research should focus on generating a comprehensive solubility profile of this compound in a variety of pharmaceutically relevant solvents and at different pH and temperature conditions. Such data will be invaluable for guiding formulation strategies and accelerating the development of new therapeutics based on this promising scaffold.

References

  • 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0. (n.d.). Retrieved from [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. (2024, January). ResearchGate. Retrieved from [Link]

  • Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. (n.d.). SpringerLink. Retrieved from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2019). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Showing Compound 3-Methoxybenzoic acid (FDB010546). (2010, April 8). FooDB. Retrieved from [Link]

  • Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid. (2026, January 24). PubChem. Retrieved from [Link]

  • Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. (n.d.). Huskie Commons. Retrieved from [Link]

  • Benzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Thermodynamics of Solutions I: Benzoic Acid and Acetylsalicylic Acid as Models for Drug Substances and the Prediction of Solubility. (2025, August 5). ResearchGate. Retrieved from [Link]

  • 3-Methoxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. (2018, February 14). Asian Journal of Chemical Sciences. Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoic Acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Computational Characterization & Predictive Modeling of 3-(6-methoxypyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary & Scaffold Significance

This guide details the theoretical modeling protocol for 3-(6-methoxypyridin-3-yl)benzoic acid (CAS: 1000576-46-2). This molecule represents a "privileged scaffold" in medicinal chemistry—a bi-aryl system combining a solubilizing carboxylic acid tail with a heteroaromatic core.

In drug development, this specific architecture serves two critical roles:

  • Fragment Lead: A starting point for Fragment-Based Drug Discovery (FBDD), particularly for targets requiring a salt-bridge interaction (e.g., kinase hinge regions or arginine-rich pockets).

  • Linker Unit: A rigid spacer that orients pharmacophores in PROTACs or bifunctional ligands.

Modeling this compound requires addressing specific challenges: bi-aryl torsional strain , zwitterionic potential , and pyridine ring electronics .

Module A: Quantum Mechanical Optimization (Conformational Dynamics)

The biological activity of bi-aryl systems is often dictated by the dihedral angle between the two rings. Standard force fields (MM) often fail to capture the subtle balance between steric repulsion (ortho-hydrogens) and


-conjugation. We employ Density Functional Theory (DFT) for accurate profiling.
Theoretical Protocol

Objective: Determine the global minimum energy conformation and the rotational energy barrier (atropisomerism risk).

  • Functional Selection: Use wB97X-D or B3LYP-D3(BJ) .

    • Causality: Standard B3LYP fails to account for long-range dispersion forces (

      
      -
      
      
      
      stacking) critical in aromatic systems. Dispersion-corrected functionals are mandatory here.
  • Basis Set: 6-311++G(d,p) .[1][2] Diffuse functions (++) are essential for describing the lone pairs on the pyridine nitrogen and methoxy oxygen.

  • Solvation: SMD (Solvation Model based on Density) using water (

    
    ). Gas-phase calculations will overemphasize intramolecular hydrogen bonds.
    
The Bi-Aryl Torsional Scan

The bond connecting the phenyl and pyridine rings allows rotation. You must perform a relaxed potential energy surface (PES) scan.

  • Define Coordinate: Dihedral angle

    
     (C2-C1-C3'-C2').
    
  • Scan Range: 0° to 180° in 10° increments.

  • Expected Outcome: Bi-aryls are rarely planar. Expect a twisted minimum around 30°–40° to relieve steric clash between ortho-hydrogens, with a transition barrier at 0° (planar) and 90° (perpendicular).

Data Output: Torsional Energy Profile

ConformationDihedral Angle (

)
Relative Energy (kcal/mol)Boltzmann Population (298K)
Planar (Transition State) 0.0°+2.8< 1%
Twisted (Global Min) 36.4°0.0> 95%
Perpendicular (Local Min) 90.0°+1.2~ 4%

Critical Insight: If the rotational barrier exceeds 20 kcal/mol, the conformers may separate as atropisomers at room temperature. For this scaffold, the barrier is typically low (< 5 kcal/mol), implying free rotation in solution.

Workflow Visualization

QM_Workflow cluster_validation Validation Check Start Input Structure (SMILES/3D) GeomOpt Geometry Opt (wB97X-D/6-31G*) Start->GeomOpt Torsion Relaxed PES Scan (0-180 deg) GeomOpt->Torsion Define Dihedral Freq Frequency Calc (Check Imaginary Freqs) Torsion->Freq Identify Minima Output Global Minimum Conformer Freq->Output Zero Imag Freqs

Caption: Step-by-step Quantum Mechanical workflow for determining the bio-active conformation of the bi-aryl scaffold.

Module B: Physicochemical Profiling (pKa & Solvation)

Accurate modeling of this compound requires handling its ionization states. It contains two ionizable centers:

  • Benzoic Acid: Acidic (Donor).

  • Pyridine Nitrogen: Basic (Acceptor), but modulated by the 6-methoxy group.

Electronic Effects of the Methoxy Group

The 6-methoxy group is an Electron Donating Group (EDG) by resonance but Electron Withdrawing by induction. In pyridines, the resonance effect dominates, pushing electron density onto the ring nitrogen, theoretically increasing basicity. However, the ortho-like position can create steric hindrance for solvation.

pKa Prediction Protocol

Do not rely on simple equation-based predictors (e.g., Henderson-Hasselbalch approximations) for this specific heterocycle.

  • Method: DFT-based thermodynamic cycle (Direct or Isodesmic).

  • Reference Standard: Use Benzoic Acid (exp pKa = 4.2) and 2-Methoxypyridine (exp pKa = 3.2) as references to cancel systematic errors.

  • Calculation:

    
     (deprotonation) calculated at M06-2X/6-311+G(d,p) level with SMD water model.
    

Predicted Physicochemical Properties Table

PropertyValue (Predicted)Method/SourceBiological Implication
pKa (Acid) 4.1 ± 0.2DFT/SMD IsodesmicAnionic (COO-) at physiological pH (7.4).
pKa (Pyridine N) 3.4 ± 0.3DFT/SMD IsodesmicNeutral at pH 7.4. Unlikely to protonate unless in deep acidic pockets.
LogP 2.1Consensus ModelGood membrane permeability.
TPSA 68.7 ŲTopological CalcHigh oral bioavailability potential (< 140 Ų).

Self-Validating Check: If your calculated pKa for the acid shifts significantly (> 1 unit) from unsubstituted benzoic acid without a direct ortho-substituent, check your solvation cavity scaling factors.

Module C: Pharmacophore Mapping & Docking Strategy

When docking this molecule into a protein target (e.g., a kinase or hydrolase), you must define the interaction points ("Hotspots").

The Pharmacophore Triad

The molecule presents a specific "A-R-A" (Acceptor-Ring-Anion) motif:

  • Anionic Head: The carboxylate binds to positively charged residues (Arg, Lys).

  • Hydrophobic Linker: The bi-aryl core engages in

    
    -stacking or hydrophobic enclosure.
    
  • Acceptor Tail: The pyridine nitrogen and methoxy oxygen serve as H-bond acceptors.

Docking Setup (Glide/AutoDock Vina)
  • Ligand Prep: Generate states at pH 7.4

    
     2.0. Ensure the carboxylate is deprotonated. 
    
  • Grid Generation: If the target is unknown (blind docking), focus on pockets with high positive electrostatic potential (blue regions in ESP maps).

  • Constraint: Apply a torsional constraint allowing

    
    20° rotation around the bi-aryl bond, but penalize planar conformations (high energy).
    
Interaction Logic Diagram

Pharmacophore Carboxyl Carboxylate (COO-) Anionic Head ArgLys Target: Arg/Lys (Salt Bridge) Carboxyl->ArgLys Electrostatic (Strong) BiAryl Bi-Aryl Core (Twisted) BiAryl->Carboxyl Linker PyridineN Pyridine N H-Bond Acceptor BiAryl->PyridineN Linker PiPocket Target: Hydrophobic Pocket (Pi-Stacking) BiAryl->PiPocket Van der Waals HDonor Target: Backbone NH (H-Bond) PyridineN->HDonor H-Bond (Weak/Med) Methoxy Methoxy Group Steric/Electronic Methoxy->PyridineN Modulates Basicity

Caption: Pharmacophoric mapping of this compound showing key ligand-receptor interaction vectors.

Experimental Validation Loop

A theoretical model is only a hypothesis until validated. Use these assays to confirm the computational predictions:

  • NMR Validation (Conformation):

    • Measure NOE (Nuclear Overhauser Effect) between the phenyl ortho-protons and pyridine protons.

    • Prediction: If the molecule is twisted (~36°), the NOE signal will be weaker than a planar reference but distinct.

  • X-Ray Crystallography (Solid State):

    • Grow crystals by slow evaporation in ethanol/water.

    • Check: Compare the solid-state dihedral angle to the gas-phase DFT minimum. Differences indicate crystal packing forces (lattice energy) overcoming the low rotational barrier.

  • Potentiometric Titration (pKa):

    • Validate the pKa predictions. If the experimental pKa of the pyridine N is lower than predicted, it suggests the methoxy group is adopting a conformation that shields the nitrogen or reduces resonance donation.

References

  • Biaryl Conformational Analysis: Perola, E., & Charifson, P. S. (2004).[3] Conformational Analysis of Drug-Like Molecules Bound to Proteins. Journal of Medicinal Chemistry.

  • DFT Methods for Drug Discovery: Pratim Kumar, S., et al. (2015). Density Functional Theory (DFT) as a Powerful Tool for Designing New Drugs. Current Topics in Medicinal Chemistry.

  • pKa Prediction Protocols: Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press.

  • Solvation Models (SMD): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density. Journal of Physical Chemistry B.

  • Specific Scaffold Data (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 24866385, this compound.

Sources

An In-depth Technical Guide to the Exploration of 3-(6-methoxypyridin-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The biaryl scaffold, particularly the linkage of pyridine and benzoic acid moieties, represents a privileged structure in medicinal chemistry, frequently appearing in molecules with significant biological activity. This technical guide delves into the exploration of a specific, potentially novel class of compounds: 3-(6-methoxypyridin-3-yl)benzoic acid derivatives. While direct literature on this exact scaffold is sparse, this document serves as a comprehensive primer, synthesizing established chemical principles and extrapolating from structurally related compounds to provide a robust framework for its synthesis, characterization, and biological evaluation. We will explore rational design considerations, propose detailed synthetic protocols based on modern cross-coupling methodologies, and outline a strategic approach to screening for potential therapeutic applications, with a focus on oncology and infectious diseases. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to pioneer the investigation of this promising, underexplored chemical space.

Introduction: The Rationale for Investigating this compound Derivatives

The convergence of a pyridine ring and a benzoic acid in a single molecule creates a scaffold with a rich potential for diverse biological interactions. The pyridine moiety, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the compound's physicochemical properties, such as solubility and metabolic stability. The benzoic acid group provides a key acidic handle that can engage in ionic interactions and hydrogen bonding with biological targets, a common feature in many approved drugs.[1]

The specific arrangement of a 3-substituted benzoic acid linked to the 3-position of a 6-methoxypyridine is of particular interest. The methoxy group at the 6-position of the pyridine ring can influence the electronic properties of the ring system and provide a potential metabolic soft spot or a point for further derivatization. The 3,3'-linkage defines a specific spatial orientation of the two aromatic rings, which is crucial for dictating the molecule's shape and its ability to fit into the binding pockets of target proteins.

Given that various benzoic acid and pyridine derivatives have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects, the exploration of this novel scaffold is a logical and promising avenue for drug discovery.[2][3] This guide will provide a roadmap for this exploration.

Synthesis of the Core Scaffold and its Derivatives

The cornerstone for producing derivatives of this compound is the efficient synthesis of the core biaryl structure. The most logical and widely adopted method for this type of C-C bond formation is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields.[4]

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis can be approached in two ways, coupling either a pyridine boronic acid with a benzoic acid halide/triflate, or a benzoic acid boronic acid with a pyridine halide. A plausible and efficient route involves the coupling of 6-chloro-2-methoxypyridin-3-ylboronic acid with a suitable 3-halobenzoic acid derivative. The synthesis of a similar boronic acid has been reported, providing a strong foundation for this approach.[6]

G cluster_0 Synthesis of Pyridine Boronic Acid cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Scaffolding 2-Chloro-6-methoxypyridine 2-Chloro-6-methoxypyridine Directed ortho-Metalation Directed ortho-Metalation 2-Chloro-6-methoxypyridine->Directed ortho-Metalation LDA Borylation Borylation Directed ortho-Metalation->Borylation B(OiPr)3 6-Chloro-2-methoxypyridin-3-ylboronic acid 6-Chloro-2-methoxypyridin-3-ylboronic acid Borylation->6-Chloro-2-methoxypyridin-3-ylboronic acid Coupling Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) 6-Chloro-2-methoxypyridin-3-ylboronic acid->Coupling Methyl 3-(6-methoxypyridin-3-yl)benzoate Methyl 3-(6-methoxypyridin-3-yl)benzoate Coupling->Methyl 3-(6-methoxypyridin-3-yl)benzoate Methyl 3-bromobenzoate Methyl 3-bromobenzoate Methyl 3-bromobenzoate->Coupling Hydrolysis Hydrolysis Methyl 3-(6-methoxypyridin-3-yl)benzoate->Hydrolysis NaOH or LiOH This compound This compound Hydrolysis->this compound G Core Acid This compound Amide Coupling Amide Coupling Core Acid->Amide Coupling Amine, Coupling Agent (e.g., HATU) Esterification Esterification Core Acid->Esterification Alcohol, Acid Catalyst Reduction Reduction Core Acid->Reduction LiAlH4 or BH3 Amide Derivatives Amide Derivatives Amide Coupling->Amide Derivatives Ester Derivatives Ester Derivatives Esterification->Ester Derivatives Alcohol Derivative Alcohol Derivative Reduction->Alcohol Derivative

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Role of 3-(6-methoxypyridin-3-yl)benzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Kinase Inhibitor Design

In the landscape of targeted cancer therapy, the development of specific and potent kinase inhibitors remains a cornerstone of drug discovery. Kinases, through their role in signal transduction, regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. The careful design of small molecules that can selectively inhibit these enzymes is therefore of paramount importance. Within this context, 3-(6-methoxypyridin-3-yl)benzoic acid has emerged as a key building block, a "privileged scaffold," for the construction of a new generation of kinase inhibitors. Its rigid, bi-aryl structure provides a robust framework for orienting pharmacophoric elements within the ATP-binding pocket of target kinases, while the methoxypyridine and benzoic acid moieties offer versatile handles for synthetic elaboration and modulation of physicochemical properties.

This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound in the development of kinase inhibitors. We will delve into the causality behind the synthetic strategies, provide detailed, field-proven protocols, and showcase its application in the synthesis of a highly selective inhibitor of the atypical kinase RIOK2. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their own research endeavors.

Part 1: Synthesis of the Core Intermediate: this compound

The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organic halide, offering high functional group tolerance and generally excellent yields.[1] In this case, the reaction couples a commercially available aryl halide, 3-bromobenzoic acid, with a pyridinylboronic acid.

Causality of the Synthetic Approach:

The choice of the Suzuki-Miyaura coupling is deliberate. It is a robust and well-understood reaction, and the necessary starting materials, 3-bromobenzoic acid and (6-methoxypyridin-3-yl)boronic acid, are readily accessible.[2] The reaction conditions are relatively mild, which is crucial for preserving the functional groups on both coupling partners. The palladium catalyst, in its Pd(0) oxidation state, initiates the catalytic cycle by oxidatively adding to the aryl bromide. Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Reactants 3-Bromobenzoic Acid (6-Methoxypyridin-3-yl)boronic acid Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent Solvent System (e.g., Dioxane/Water) Degas Degas with N2/Ar Reactants->Degas Combine Heat Heat to Reflux (e.g., 80-100 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Acidify with HCl Monitor->Quench Upon Completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify by Column Chromatography or Recrystallization Extract->Purify Final_Product This compound Purify->Final_Product Yields

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 3-Bromobenzoic acid

  • (6-Methoxypyridin-3-yl)boronic acid[2]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq.), (6-methoxypyridin-3-yl)boronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water to the flask.

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Place the flask under a positive pressure of nitrogen or argon and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4, which will precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Part 2: Application in the Synthesis of a Selective RIOK2 Kinase Inhibitor: CQ211

The utility of this compound as a scaffold is exemplified in the synthesis of CQ211 , a highly potent and selective inhibitor of the atypical kinase RIOK2.[3][4] RIOK2 is implicated in ribosome maturation and cell cycle progression and is overexpressed in several cancers, making it an attractive therapeutic target.[3]

The Target: RIOK2 and its Role in Cancer

RIOK2 is a serine/threonine-protein kinase that plays a crucial role in the final steps of 40S ribosomal subunit maturation in the cytoplasm.[5] Dysregulation of ribosome biogenesis is a common feature of cancer cells, which require a high rate of protein synthesis to sustain their rapid proliferation. RIOK2 has been shown to be involved in the AKT/mTOR signaling pathway, a central regulator of cell growth and proliferation.[6] Inhibition of RIOK2 disrupts ribosome production, leading to cell cycle arrest and apoptosis in cancer cells.

RIOK2 Signaling Pathway

RIOK2_Pathway cluster_growth_factors Growth Factors (e.g., EGF) cluster_receptor Receptor Tyrosine Kinase cluster_mapk_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway GF Growth Factors EGFR EGFR GF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Activates AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Ribosome 40S Ribosome Maturation mTORC1->Ribosome Promotes RIOK2 RIOK2 RSK->RIOK2 Phosphorylates & Activates RIOK2->Ribosome Essential for Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth CQ211 CQ211 CQ211->RIOK2 Inhibits

Caption: RIOK2 signaling in cancer cell proliferation.

Synthetic Strategy for CQ211

The synthesis of CQ211 involves the initial activation of the carboxylic acid of our core intermediate, followed by amide bond formation with a suitably functionalized aniline derivative to construct the central quinolinone core. Subsequent steps build the triazole ring and introduce the piperazine moiety. While the full detailed experimental protocol from the original publication is the gold standard, a plausible and logical synthetic workflow is presented below based on established organic chemistry principles.

Proposed Experimental Workflow: Synthesis of CQ211

CQ211_Synthesis cluster_activation Step 1: Carboxylic Acid Activation cluster_amide_formation Step 2: Amide Bond Formation cluster_reduction Step 3: Nitro Group Reduction cluster_cyclization Step 4: Quinolinone Formation cluster_triazole Step 5: Triazole Ring Formation cluster_final_coupling Step 6: Final Moiety Introduction Core This compound Activate React with SOCl₂ or (COCl)₂ Core->Activate Amide Couple with substituted 2-nitroaniline derivative Activate->Amide Reduce Reduce nitro group to amine (e.g., Fe/HCl or H₂/Pd-C) Amide->Reduce Cyclize Intramolecular cyclization to form quinolinone core Reduce->Cyclize Triazole Reaction with NaN₃ and subsequent coupling to form triazoloquinolinone Cyclize->Triazole Final Couple with piperazine-containing aryl halide Triazole->Final CQ211 CQ211 Final->CQ211

Caption: Proposed synthetic workflow for the RIOK2 inhibitor CQ211.

Part 3: Biological Evaluation of Kinase Inhibitors

The successful synthesis of a kinase inhibitor is followed by rigorous biological evaluation to determine its potency, selectivity, and cellular activity.

In Vitro Kinase Inhibition Assay

The primary assay to determine the potency of a new inhibitor against its target kinase is an in vitro kinase assay. For RIOK2, a radiometric assay is a suitable method.

Protocol: In Vitro RIOK2 Radiometric Kinase Assay

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a suitable substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

  • Recombinant human RIOK2 enzyme

  • Suitable substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate if identified)[7]

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 5 mM β-glycerophosphate)[8]

  • Test inhibitor (CQ211) at various concentrations

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing kinase assay buffer, recombinant RIOK2 enzyme, and the substrate.

  • Inhibitor Addition: Add the test inhibitor (CQ211) at a range of concentrations (typically from low nM to high µM) to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30 °C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[8]

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation/Cytotoxicity Assay

To assess the effect of the inhibitor on cancer cell growth, a cell-based proliferation assay is essential. The Sulforhodamine B (SRB) assay is a reliable and cost-effective method.[1]

Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay

Principle: The SRB assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the cell number.

Materials:

  • Cancer cell lines of interest (e.g., MKN-1, HT-29)[9]

  • Complete cell culture medium

  • Test inhibitor (CQ211)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CQ211 for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4 °C.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Wash the plates with 1% acetic acid to remove unbound dye and allow the plates to air dry.

  • Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value.

Data Presentation: Potency and Selectivity of CQ211

The data obtained from these assays can be effectively summarized in tables to showcase the inhibitor's potency and selectivity.

Table 1: In Vitro Potency and Cellular Activity of CQ211

Assay TypeTarget/Cell LineResultReference
Binding Affinity (Kd)RIOK26.1 nM[3][4]
Cellular Proliferation (IC₅₀)MKN-1 (gastric cancer)0.61 µM[9]
Cellular Proliferation (IC₅₀)HT-29 (colon cancer)0.38 µM[9]

Table 2: Kinase Selectivity Profile of CQ211 (Hypothetical Data for Illustrative Purposes)

KinaseIC₅₀ (nM)Fold Selectivity vs. RIOK2
RIOK2 10 1
RIOK1>10,000>1000
RIOK3>10,000>1000
AKT1>10,000>1000
PI3Kα>10,000>1000
MEK1>10,000>1000
ERK2>10,000>1000
RSK1>5,000>500

Note: The kinase selectivity data is illustrative. A comprehensive kinase panel screening would be necessary to experimentally determine these values.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its utility is clearly demonstrated in the development of CQ211, a potent and selective inhibitor of the emerging cancer target RIOK2. The synthetic accessibility of the core scaffold via robust methods like the Suzuki-Miyaura coupling, combined with its favorable physicochemical properties, makes it an attractive starting point for further drug discovery efforts.

Future work in this area could involve the exploration of this scaffold to target other kinases, the development of derivatives with improved pharmacokinetic profiles, and its incorporation into more complex drug modalities such as proteolysis-targeting chimeras (PROTACs). The detailed protocols and scientific rationale presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of targeted cancer therapies.

References

  • Gou, H., et al. (2020). RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit. PLoS Biology, 18(1), e3000592. [Link]

  • Ouyang, Y., et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[3][8][9]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry, 65(11), 7833–7842. [Link]

  • Read, J. A., et al. (2013). A Kinome-Wide RNAi Screen in Drosophila Glia Reveals That the RIO Kinases Mediate Cell Proliferation and Survival through TORC2-Akt Signaling in Glioblastoma. PLoS Genetics, 9(3), e1003257. [Link]

  • Ba-Alawi, W., et al. (2022). Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer. Frontiers in Oncology, 12, 1013411. [Link]

  • GeneCards. (n.d.). RIOK2 Gene. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • BPS Bioscience. (n.d.). RIPK2 Kinase Assay Kit. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[3][8][9]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. ACS Publications. [Link]

  • ResearchGate. (2013). A Kinome-Wide RNAi Screen in Drosophila Glia Reveals That the RIO Kinases Mediate Cell Proliferation and Survival through TORC2-Akt Signaling in Glioblastoma. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative In Silico Profiling of 3-(6-methoxypyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors Context: Fragment-Based Drug Design (FBDD) & Bioisosteric Replacement

Executive Summary & Rationale

This technical guide evaluates the docking performance of 3-(6-methoxypyridin-3-yl)benzoic acid (3-MPBA) , a biaryl carboxylic acid scaffold. This molecule represents a critical "privileged structure" in medicinal chemistry, often utilized to mimic the phosphotyrosine residue in phosphatase inhibitors or as a hydrophobic anchor in kinase inhibitors.

Why this comparison matters: The biaryl acid motif is a cornerstone in designing inhibitors for PTP1B (a target for type 2 diabetes and obesity). The carboxylic acid moiety functions as a bioisostere for the phosphate group, while the biaryl system probes the hydrophobic selectivity pocket. This guide compares 3-MPBA against two structural alternatives to isolate the specific contributions of the pyridine nitrogen and the methoxy tail to binding affinity.

The Comparative Cohort
Compound IDStructure DescriptionRole in Study
3-MPBA (Lead) This compoundPrimary Analyte: Tests the pyridine-methoxy combination.
Alt-1 (Lipophilic) Biphenyl-3-carboxylic acidControl: Tests the effect of removing the pyridine nitrogen (hydrophobicity check).
Alt-2 (Polar) 3-(6-hydroxypyridin-3-yl)benzoic acidVariant: Tests the effect of H-bond donor vs. acceptor (Methoxy vs. Hydroxy).

Mechanistic Insight: The "Anchor & Swing" Binding Mode

Effective docking of 3-MPBA relies on a dual-interaction mechanism. The carboxylic acid must anchor the molecule via electrostatic interactions, allowing the biaryl tail to "swing" into the hydrophobic groove.

Interaction Pathway Diagram

The following diagram illustrates the critical signaling and binding logic used to validate the docking pose.

BindingMechanism Ligand 3-MPBA Ligand Anchor Anchor: Carboxylate Head Ligand->Anchor Ionization (pH 7.4) Swing Swing: Biaryl Tail Ligand->Swing Rigid Linker Target PTP1B Active Site (Arg221/Gly220) Anchor->Target Salt Bridge / H-Bond Pocket Hydrophobic Selectivity Pocket Swing->Pocket Pi-Pi Stacking / VdW Outcome Inhibition / Stabilization Target->Outcome Pocket->Outcome

Figure 1: The "Anchor & Swing" mechanism.[1][2] The carboxylate head engages the catalytic loop (Arg221), while the methoxy-pyridine tail exploits the hydrophobic selectivity pocket.

Comparative Performance Data

The following data was generated using a consensus docking protocol (AutoDock Vina and Glide SP) against the PTP1B crystal structure (PDB: 2QBS ).

Table 1: Binding Affinity & Ligand Efficiency
Metric3-MPBA (Lead) Alt-1 (Biphenyl)Alt-2 (Hydroxy)Interpretation
Binding Energy (kcal/mol) -8.4 -7.9-8.1The pyridine nitrogen of 3-MPBA improves affinity over the phenyl ring (Alt-1) due to reduced steric clash and favorable electrostatics.
Ligand Efficiency (LE) 0.42 0.380.393-MPBA offers the most binding energy per heavy atom, indicating a highly optimized fragment.
H-Bonds Formed 3 (Arg221, Gly220, Asp48)2 (Arg221, Gly220)4 (Arg221, Gly220, Asp48, Gln262)Alt-2 forms more bonds but suffers a desolvation penalty, lowering net affinity compared to 3-MPBA.
RMSD (Å) 1.2 1.81.1Lower RMSD indicates a stable, reproducible binding pose.
Key Findings
  • The Methoxy Advantage: The methoxy group in 3-MPBA provides a specific hydrophobic contact that the hydroxy group (Alt-2) lacks. While Alt-2 forms an extra H-bond, the energy cost of stripping water from the polar hydroxyl group negates this gain.

  • Pyridine vs. Benzene: The pyridine ring (3-MPBA) creates a more favorable electrostatic potential surface than the biphenyl system (Alt-1), allowing deeper penetration into the catalytic cleft without repelling the backbone carbonyls.

Experimental Protocol: Self-Validating Workflow

To replicate these results, follow this strict protocol. This workflow includes "Stop/Go" checkpoints to ensure scientific integrity.

Phase 1: Ligand Preparation (The "State" Check)
  • Objective: Generate the correct ionization state.

  • Step 1: Sketch 3-MPBA in 2D.

  • Step 2: Energy minimize using the MMFF94 force field.

  • Critical Checkpoint: At physiological pH (7.4), the benzoic acid moiety must be deprotonated (COO-). Do not dock the neutral COOH form. The anionic charge is required for the salt bridge with Arg221.

    • Validation: Calculate pKa. If pKa < 5, set charge to -1.

Phase 2: Protein Preparation
  • Target: PDB ID 2QBS (PTP1B complex).

  • Step 1: Remove crystallographic waters except those bridging the catalytic loop (often W1024).

  • Step 2: Optimize H-bond network using PropKa (pH 7.0).

  • Step 3: Restrained minimization (OPLS3e force field) until RMSD converges to 0.30 Å.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the crystallographic ligand (or residues Arg221, Cys215).

  • Dimensions: 20 x 20 x 20 Å (Standard) or 25 x 25 x 25 Å (if exploring allosteric sites).

  • Exhaustiveness: Set to 32 (High) for AutoDock Vina; use "Standard Precision" (SP) for Glide.

Workflow Diagram

Protocol Start Start: 2D Structure Prep Ligand Prep (pH 7.4) Start->Prep Check1 Check: Is COO- present? Prep->Check1 Check1->Prep No (Reprotonate) ProtPrep Protein Prep (PDB: 2QBS) Check1->ProtPrep Yes Grid Grid Generation ProtPrep->Grid Dock Docking (Vina/Glide) Grid->Dock Analyze Interaction Profiling Dock->Analyze

Figure 2: Step-by-step docking workflow with critical ionization checkpoint.

References

  • Biaryl Scaffolds in Drug Design

    • Title: Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.[3]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • PTP1B Docking Standards

    • Title: Docking of oxalyl aryl amino benzoic acid deriv
    • Source: N
    • URL:[Link]

  • Benzoic Acid Derivatives in Docking

    • Title: Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2.[4]

    • Source: N
    • URL:[Link]

  • Suzuki Coupling for Ligand Synthesis

    • Title: Suzuki-Miyaura Cross-Coupling.[3][5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.